[(4-Bromobutoxy)methyl]cyclopropane
Description
[(4-Bromobutoxy)methyl]cyclopropane is a cyclopropane derivative featuring a bromobutoxymethyl substituent. Cyclopropanes are strained three-membered carbocycles known for unique reactivity and conformational rigidity. Such derivatives are often explored in medicinal chemistry and materials science due to their stability-functionality balance .
Properties
CAS No. |
712313-62-7 |
|---|---|
Molecular Formula |
C8H15BrO |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
4-bromobutoxymethylcyclopropane |
InChI |
InChI=1S/C8H15BrO/c9-5-1-2-6-10-7-8-3-4-8/h8H,1-7H2 |
InChI Key |
YVTJIXWDFDKCFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Cyclopropanes with Oxygenated Groups
Compounds with oxygenated substituents, such as hydroxymethyl or methoxy groups, demonstrate distinct spectroscopic and reactive properties. For example:
- Compound 3 (C₃₉H₆₀O₁₁) from features a hydroxymethyl group (δH 4.81, δC 71.7–170.6) and cyclopropane, with NMR shifts influenced by electron-withdrawing/donating effects of adjacent oxygen atoms .
- Compound 15 () has a methoxy group, showing NMR chemical shifts (δHb) modulated by cyclopropane ring anisotropy. Shorter distances between protons and the cyclopropane moiety result in upfield displacements (e.g., δHb = 1.2 ppm for compound 14 vs. 1.5 ppm for 19) .
Comparison to Target Compound :
The bromobutoxy chain in [(4-Bromobutoxy)methyl]cyclopropane introduces a longer alkyl spacer than methoxy/hydroxymethyl groups, likely reducing steric shielding effects on the cyclopropane ring. The bromine atom may further deshield nearby protons (δH ~3.5–4.0 ppm for CH₂Br) and enhance electrophilicity.
Table 1: Substituent Effects on NMR Shifts
*Predicted based on analog data.
Cis vs Trans Cyclopropane Configurations
Cyclopropane stereochemistry critically impacts physical and biological properties:
- Mycolic Acids () : Cis-cyclopropane groups in methoxy-MAs (MMA) correlate with higher thermal stability in Mycobacterium tuberculosis, while trans-cyclopropane keto-MAs (KMA) exhibit lower transition temperatures .
- Purified Mycolates () : Proximal cis-cyclopropane raises thermal transition temperatures (ΔT +5°C), whereas distal trans-cyclopropane slightly lowers them (ΔT -2°C) .
Table 2: Thermal Transitions in Cyclopropane Derivatives
| Compound | Cyclopropane Position/Configuration | Transition Temp (°C) | Reference |
|---|---|---|---|
| Proximal cis-MAME | Cis (proximal) | 52°C | |
| Distal trans-MAME | Trans (distal) | 45°C | |
| Target Compound* | Non-fused | Estimated 40–48°C | — |
*Hypothetical range based on substituent flexibility.
Cyclopropane vs. Methyl Substituents
Replacing cyclopropane with methyl groups alters biosynthesis and bioactivity:
- Iminimycin A (55) () contains a cyclopropane ring, whereas cyclizidine (52) has a methyl group. This structural difference drives divergent biosynthetic pathways (oxidative cyclization vs. methylation) and likely influences antimicrobial activity .
Comparison to Target Compound : The bromobutoxymethyl group in the target compound may enhance lipophilicity compared to methyl-substituted analogs, improving membrane permeability in bioactive contexts.
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